1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Generic piperidine dicarboxylates lack the conformational definition required for modern medicinal chemistry. This 2-methyl-substituted building block provides precise steric constraint for target engagement studies. • Orthogonal Boc (N1) and methyl ester (C4) protection enables sequential, high-yielding regioselective modifications • C2 methyl group enforces conformational restriction critical for peptidomimetic design and SAR exploration • Direct precursor to sterically demanding indazole and pyrrolopyridine heterocyclic systems

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1415740-83-8
Cat. No. B570367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
CAS1415740-83-8
Synonyms2-Methyl-1,4-piperidinedicarboxylic Acid 1-(1,1-dimethylethyl)4-Methyl Ester
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
InChIKeyMVHJLPVFTFKCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1415740-83-8): Procurement and Research Use Overview


1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1415740-83-8), also known as N-Boc-2-methyl-1,4-piperidinedicarboxylic acid methyl ester, is a heterocyclic organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol [1]. It is classified as a 1,4-disubstituted piperidine derivative, characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl ester group at the C4 position, with an additional methyl substituent at the C2 position [1]. This compound is a key building block in organic synthesis and pharmaceutical research, particularly for the preparation of more complex heterocyclic systems [1].

Why 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1415740-83-8) Cannot Be Substituted with Generic Piperidine Dicarboxylates


Generic substitution of piperidine dicarboxylates is not feasible due to the unique regio- and stereochemical features of 1-tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate. The C2 methyl group introduces steric hindrance and conformational restrictions that differentiate it from unsubstituted or 4-methyl-substituted analogs. This structural feature directly influences reactivity in subsequent synthetic transformations, such as alkylation, acylation, and metal-catalyzed cross-couplings, and can impact the binding affinity and selectivity when incorporated into biologically active molecules [1]. Additionally, the differentiated ester protecting groups (Boc and methyl) provide orthogonal deprotection strategies, which are essential for regioselective functionalization in complex molecule synthesis [1]. Furthermore, the stereochemistry at the C2 and C4 positions is critical, as the racemic or enantiopure forms may lead to distinct biological outcomes. Therefore, substituting this compound with a simpler, non-methylated or regioisomeric analog would compromise synthetic routes, alter physicochemical properties, and potentially diminish desired biological activity, making this specific compound indispensable for targeted research applications.

Quantitative Differentiation of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1415740-83-8) from Key Analogs


Regioisomeric Differentiation: 2-Methyl vs. 4-Methyl Substitution

The position of the methyl substituent on the piperidine ring significantly alters physicochemical properties. The target compound (2-methyl substitution) exhibits a predicted boiling point of 317.6±35.0 °C at 760 mmHg, while the 4-methyl regioisomer (CAS 724790-59-4) has a predicted boiling point of 313.2±35.0 °C at 760 mmHg . This 4.4 °C difference in boiling point, although small, can be indicative of altered intermolecular interactions and molecular packing, which may affect purification by distillation and handling during synthesis.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Steric and Conformational Differentiation: Unsubstituted vs. 2-Methyl Piperidine Core

The presence of a methyl group at the C2 position introduces significant steric hindrance compared to the unsubstituted analog (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, CAS 124443-68-1). This is reflected in the predicted density values: the target compound has a density of 1.1±0.1 g/cm³, while the unsubstituted analog has a density of 1.094±0.06 g/cm³ . The slight increase in density is consistent with the additional mass and altered molecular packing caused by the C2 methyl group. Furthermore, the methyl group restricts the conformational flexibility of the piperidine ring, forcing it to adopt a preferred chair conformation that influences the spatial orientation of the ester groups.

Conformational Analysis Synthetic Chemistry Medicinal Chemistry

Stereochemical Purity and Optical Rotation: Racemic vs. Enantiopure Forms

The target compound (CAS 1415740-83-8) is typically supplied as a racemic mixture. In contrast, the enantiomerically pure (2R,4R)-isomer (CAS 1919888-02-0) is also commercially available . While specific optical rotation data for the racemate is not typically reported, the chiral isomer is characterized by its specific optical rotation. The availability of a defined stereoisomer is critical for applications requiring high enantiopurity, such as in the synthesis of chiral drug candidates. The racemic mixture may be suitable for initial screening, but the enantiopure form is essential for advanced studies to avoid confounding effects from the distomer.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1415740-83-8)


Building Block for Sterically Demanding Heterocyclic Scaffolds

This compound is an optimal choice as a starting material for the synthesis of sterically demanding heterocyclic systems, such as indazole and pyrrolopyridine derivatives. The C2 methyl group provides a unique steric environment that can be exploited to control regioselectivity in subsequent cyclization reactions and to introduce chirality when using enantiopure forms. This is supported by the evidence of its altered conformational and steric properties compared to unsubstituted or regioisomeric analogs [1].

Synthesis of Conformationally Constrained Peptidomimetics

The 2-methylpiperidine core is a privileged scaffold in medicinal chemistry for designing conformationally constrained peptidomimetics. The target compound, with its differentiated ester protecting groups, serves as an ideal precursor for introducing this scaffold into larger peptide chains. The C2 methyl group restricts the backbone conformation, potentially enhancing target binding affinity and metabolic stability. The procurement of this specific compound is justified over simpler piperidine dicarboxylates due to the defined steric constraints imposed by the C2 methyl group [1].

SAR Studies of Piperidine-Containing Bioactive Molecules

In structure-activity relationship (SAR) studies, the 2-methyl substituted piperidine dicarboxylate serves as a key intermediate for exploring the effects of steric bulk and chirality on biological activity. For example, it can be used to prepare a library of analogs with variations at the ester positions. The distinct physicochemical and stereochemical properties of this compound, as compared to its 4-methyl and unsubstituted counterparts, allow for systematic investigation of how these parameters affect target engagement and selectivity [1][2].

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